Cas no 1592891-84-3 (2-fluoro-2-{imidazo1,2-apyridin-5-yl}acetic acid)

2-Fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid is a fluorinated heterocyclic compound featuring an imidazopyridine core coupled with an acetic acid moiety. This structure imparts unique reactivity and potential utility in medicinal chemistry, particularly as a building block for drug discovery. The fluorine substitution enhances metabolic stability and binding affinity, making it valuable for the development of bioactive molecules. Its imidazopyridine scaffold is known for diverse pharmacological applications, including kinase inhibition and CNS-targeted therapies. The carboxylic acid group allows for further derivatization, facilitating its incorporation into larger molecular frameworks. This compound is suited for research in lead optimization and structure-activity relationship studies.
2-fluoro-2-{imidazo1,2-apyridin-5-yl}acetic acid structure
1592891-84-3 structure
Product Name:2-fluoro-2-{imidazo1,2-apyridin-5-yl}acetic acid
CAS No:1592891-84-3
MF:C9H7FN2O2
MW:194.162485361099
CID:5740631
PubChem ID:102626937
Update Time:2025-06-11

2-fluoro-2-{imidazo1,2-apyridin-5-yl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-2-{imidazo[1,2-a]pyridin-5-yl}aceticacid
    • 1592891-84-3
    • EN300-1138510
    • 2-Fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid
    • 2-Fluoro-2-imidazo[1,2-a]pyridin-5-ylacetic acid
    • Imidazo[1,2-a]pyridine-5-acetic acid, α-fluoro-
    • 2-fluoro-2-{imidazo1,2-apyridin-5-yl}acetic acid
    • Inchi: 1S/C9H7FN2O2/c10-8(9(13)14)6-2-1-3-7-11-4-5-12(6)7/h1-5,8H,(H,13,14)
    • InChI Key: GHRLCMYGMZFEFW-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)C1=CC=CC2=NC=CN12

Computed Properties

  • Exact Mass: 194.04915563g/mol
  • Monoisotopic Mass: 194.04915563g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 54.6Ų

Experimental Properties

  • Density: 1.45±0.1 g/cm3(Predicted)
  • pka: 0.95±0.10(Predicted)

2-fluoro-2-{imidazo1,2-apyridin-5-yl}acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1138510-0.05g
2-fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid
1592891-84-3 95%
0.05g
$1129.0 2023-10-26
Enamine
EN300-1138510-0.1g
2-fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid
1592891-84-3 95%
0.1g
$1183.0 2023-10-26
Enamine
EN300-1138510-0.25g
2-fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid
1592891-84-3 95%
0.25g
$1235.0 2023-10-26
Enamine
EN300-1138510-0.5g
2-fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid
1592891-84-3 95%
0.5g
$1289.0 2023-10-26
Enamine
EN300-1138510-1.0g
2-fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid
1592891-84-3
1g
$1844.0 2023-06-09
Enamine
EN300-1138510-2.5g
2-fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid
1592891-84-3 95%
2.5g
$2631.0 2023-10-26
Enamine
EN300-1138510-5.0g
2-fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid
1592891-84-3
5g
$5345.0 2023-06-09
Enamine
EN300-1138510-10.0g
2-fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid
1592891-84-3
10g
$7927.0 2023-06-09
Enamine
EN300-1138510-1g
2-fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid
1592891-84-3 95%
1g
$1343.0 2023-10-26
Enamine
EN300-1138510-5g
2-fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid
1592891-84-3 95%
5g
$3894.0 2023-10-26

Additional information on 2-fluoro-2-{imidazo1,2-apyridin-5-yl}acetic acid

Comprehensive Analysis of 2-Fluoro-2-{Imidazo[1,2-a]Pyridin-5-Yl}Acetic Acid (CAS No. 1592891-84-3)

2-Fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid (CAS No. 1592891-84-3) is a fluorinated heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The presence of both a fluoro group and an imidazo[1,2-a]pyridine moiety makes this compound a versatile intermediate in drug discovery. Researchers are particularly interested in its potential applications as a bioisostere or metabolite in the development of novel therapeutics targeting inflammation, oncology, and infectious diseases.

In recent years, the demand for fluorinated compounds like 2-fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid has surged, driven by their enhanced metabolic stability and bioavailability. This aligns with the growing trend of precision medicine and structure-activity relationship (SAR) studies. The compound’s imidazo[1,2-a]pyridine scaffold is also a hot topic in AI-driven drug design, as computational models increasingly prioritize heterocyclic frameworks for their binding affinity and low toxicity profiles.

From a synthetic chemistry perspective, CAS No. 1592891-84-3 serves as a critical building block for cross-coupling reactions and click chemistry. Its carboxylic acid functionality allows for further derivatization, making it valuable for combinatorial libraries in high-throughput screening. Laboratories focusing on fragment-based drug discovery (FBDD) often utilize such compounds to explore new pharmacophores.

The compound’s relevance extends to green chemistry initiatives, where researchers seek eco-friendly synthetic routes for fluorinated intermediates. Questions like "How to optimize the yield of 2-fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid?" or "What are the latest applications of imidazo[1,2-a]pyridines in drug development?" frequently appear in scientific forums and search engines, reflecting the community’s active engagement with this molecule.

Analytical characterization of 2-fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid typically involves NMR spectroscopy, mass spectrometry, and HPLC purity testing. These techniques ensure compliance with stringent regulatory standards for pharmaceutical intermediates. Additionally, its logP and pKa values are critical parameters for ADME (Absorption, Distribution, Metabolism, Excretion) predictions, a key focus area in modern preclinical research.

In summary, CAS No. 1592891-84-3 represents a convergence of cutting-edge trends: fluorine chemistry, heterocyclic diversification, and computational drug design. Its multifaceted applications underscore its importance in advancing both academic and industrial R&D, while its optimized synthesis and characterization continue to inspire innovation in medicinal chemistry.

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd